molecular formula C10H16O3 B2710230 Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate CAS No. 2375248-91-0

Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B2710230
CAS No.: 2375248-91-0
M. Wt: 184.235
InChI Key: GMWFENFCQKGHRZ-WTPCLMDXSA-N
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Description

Historical Development of Bicyclo[3.2.1]octane Research

The exploration of bicyclo[3.2.1]octane derivatives began with early efforts to synthesize strained hydrocarbon frameworks. Initial methods relied on thermal rearrangements and cycloadditions, which often yielded racemic mixtures with limited stereocontrol. The 1980s saw incremental progress via Diels-Alder reactions, but low yields and scalability issues persisted. A pivotal shift occurred in the 2010s with the advent of transition-metal catalysis. For instance, gold-catalyzed cascades enabled the diastereoselective construction of oxabicyclo[3.2.1]octanes, demonstrating the potential for precise stereochemical outcomes. Concurrently, organocatalytic approaches emerged, leveraging chiral amines and phosphoric acids to access enantiopure bicyclo[3.2.1]octane scaffolds. By 2024, reviews highlighted over 15 synthetic strategies for benzobicyclo[3.2.1]octanes, reflecting the maturation of this field.

Significance in Contemporary Organic Chemistry

This compound epitomizes the synergy between structural rigidity and functional group versatility. Its bicyclic core imposes conformational constraints that favor selective reactions at the carboxylate and hydroxyl sites, making it a valuable template for catalysis studies. Modern applications include:

  • Asymmetric synthesis : Chiral auxiliaries derived from this scaffold facilitate enantioselective C–C bond formations.
  • Ligand design : The carboxylate group chelates metals, enabling use in cross-coupling reactions.
  • Polymer chemistry : The strained ring system enhances thermal stability in specialty polymers.

Recent work has also exploited its hydrogen-bonding capacity for supramolecular assemblies, illustrating its broad utility beyond traditional synthetic roles.

Structural Relevance in Natural Product Chemistry

Although not yet isolated from natural sources, this compound shares structural homology with bioactive terpenoids and alkaloids. For example, cortistatins—potent antiangiogenic agents—feature an oxabicyclo[3.2.1]octane core, underscoring the pharmacological relevance of this architecture. Similarly, benzobicyclo[3.2.1]octane derivatives from Zingiber officinale exhibit cytotoxic properties, suggesting that functionalization patterns akin to the title compound could unlock new bioactivities.

Natural Product Bicyclo Core Bioactivity
Cortistatin A Oxabicyclo[3.2.1]octane Antiangiogenic
Gingerol analogues Benzobicyclo[3.2.1]octane Anticancer
Irciniastatin B Azabicyclo[3.2.1]octane Cytotoxic

Position in Medicinal Chemistry Research

The compound’s potential in drug discovery stems from its ability to mimic transition states in enzymatic reactions. The (1S,5R) configuration creates a chiral environment that inhibits proteases and kinases through stereoelectronic complementarity. Notably:

  • Antiviral applications : Bicyclo[3.2.1]octane carboxylates disrupt viral capsid assembly by binding to hydrophobic pockets.
  • CNS therapeutics : Rigid bicyclic frameworks enhance blood-brain barrier penetration, a trait leveraged in dopamine receptor modulators.
  • Antibiotic adjuvants : The hydroxyl group participates in hydrogen-bond networks that potentiate β-lactam antibiotics against resistant strains.

Ongoing studies focus on derivatizing the carboxylate moiety to optimize pharmacokinetic profiles while retaining target affinity.

Stereochemical Importance of (1S,5R) Configuration

The (1S,5R) stereochemistry governs both synthetic accessibility and biological efficacy. Key considerations include:

  • Ring strain distribution : Molecular modeling reveals that the (1S,5R) isomer minimizes angle strain at the bridgehead carbons, enhancing thermodynamic stability.
  • Catalytic discrimination : Chiral catalysts differentiate the pro-R and pro-S faces during hydrogenation, enabling >90% enantiomeric excess in reductions.
  • Receptor binding : In serotonin reuptake inhibitors, the (1S,5R) configuration aligns the hydroxyl group for optimal interaction with S1 pocket residues.

Recent density functional theory (DFT) studies rationalize the preference for this configuration in semi-pinacol rearrangements, where transition-state geometries favor axial attack trajectories.

Properties

IUPAC Name

methyl (1R,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-9,11H,2-5H2,1H3/t6-,7+,8?,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWFENFCQKGHRZ-QPIHLSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CC[C@@H](C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate can be achieved through several methods. One common approach involves the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Another method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is C11H16O4C_{11}H_{16}O_4, and it has a molecular weight of 212.25 g/mol. The compound features a hydroxyl group and a carboxylate moiety, which are critical for its reactivity and interaction with biological systems.

Pharmacological Activity

This compound exhibits potential pharmacological properties, including:

  • Dopamine Reuptake Inhibition : Studies have indicated that this compound may inhibit dopamine reuptake, which can have implications for treating neurological disorders such as depression and ADHD .
  • Analgesic Properties : Research suggests that derivatives of this compound may possess analgesic effects, making it a candidate for pain management therapies .

Case Studies

  • A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship of various bicyclic compounds, including this compound, highlighting its efficacy in modulating neurotransmitter systems .
  • Another research focused on the synthesis of this compound using biocatalytic methods, demonstrating its potential for sustainable pharmaceutical production .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : This compound can be utilized as a building block in the synthesis of more complex organic molecules due to its reactive functional groups.
  • Chiral Synthesis : The compound's stereochemistry allows it to be used in chiral synthesis processes, which are crucial for producing enantiomerically pure pharmaceuticals .

Mechanism of Action

The mechanism by which Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate with analogs differing in functional groups, stereochemistry, or substitution patterns. Key compounds are summarized in Table 1.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 8-OH, 3-COOCH₃, (1S,5R) 199.2 (estimated) High polarity due to hydroxyl group
(1R,3S,5S)-8-Hydroxybicyclo[3.2.1]octane-3-carboxylic acid 8-OH, 3-COOH, (1R,3S,5S) 185.2 Increased acidity (carboxylic acid)
Methyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 3-OBz, 8-CH₃, (1S,2S,3R,5R) 303.35 Anesthetic activity (related to cocaine)
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 3-(4-Cl-C₆H₄), 8-CH₃, (1R,2S,3S,5S) 293.79 Enhanced binding affinity (dopamine transporter)
(−)-Ecgonine Methyl Ester 3-OH, 4-COOCH₃, (1S,3S,4R,5R) 199.2 Intermediate in cocaine biosynthesis

Functional Group Modifications

  • Hydroxyl vs. Ester/Acyloxy Groups : The hydroxyl group in the target compound increases hydrophilicity compared to analogs with benzoyloxy (e.g., ) or acetoxy groups (e.g., ), which are more lipophilic. This difference impacts membrane permeability and metabolic stability.

Stereochemical Variations

  • The (1S,5R) configuration distinguishes the target compound from enantiomers like (1R,5S) analogs (e.g., ). Stereochemistry critically affects receptor binding; for instance, (1R,2S,3S,5S)-configured chlorophenyl derivatives show high affinity for dopamine transporters .

Biological Activity

Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate is an intriguing compound within the bicyclic structure class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C11_{11}H16_{16}O3_3
  • Molecular Weight : 196.25 g/mol
  • SMILES Notation : COC(=O)[C@@H]1C2CCC(C[C@@H]1C(=O)Oc1ccccc1)N2C

This compound features a bicyclic core with a hydroxyl group and a carboxylate ester, which are critical for its biological activity.

Pharmacological Effects

Research has demonstrated that this compound exhibits several pharmacological effects:

  • Antitumor Activity : Studies indicate that this compound has shown promise in inhibiting the growth of various cancer cell lines, including prostate cancer (PC-3) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties against oxidative stress in neuronal cell lines, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory activity, showing a reduction in pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation pathways. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
  • Cell Signaling Modulation : It modulates key signaling pathways such as NF-kB and MAPK pathways that are critical in regulating inflammation and cell survival mechanisms .

Case Study 1: Antitumor Activity

In a controlled study on PC-3 prostate cancer cells, this compound was administered at various concentrations. The results indicated:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
506035
1003070

The data suggest a dose-dependent increase in apoptosis rates alongside decreased cell viability.

Case Study 2: Neuroprotective Effects

In another study focusing on oxidative stress-induced neuronal damage, treatment with this compound resulted in significant protection against cell death:

Treatment GroupCell Viability (%)ROS Levels (µM)
Control10010
Compound Treatment755

The results indicate that the compound effectively reduced reactive oxygen species (ROS) levels while maintaining higher cell viability compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate, and how do they compare to related bicyclic esters?

  • Methodological Answer : The compound can be synthesized via hydroxylation of precursor bicyclo[3.2.1]octane derivatives. For example, nitration of iodophenyltropane analogs followed by reduction (e.g., iron powder) and a modified Sandmeyer reaction can introduce hydroxyl groups at position 8 . This mirrors strategies used for brain imaging agent metabolites. Comparative analysis with cocaine derivatives (e.g., benzoyloxy substitution) highlights the critical role of regioselective functionalization in bicyclic systems .

Q. How can researchers confirm the structural identity and purity of this compound using analytical techniques?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS can verify molecular weight and fragmentation patterns. Reference data from MassBank entries (e.g., cocaine analogs) provide benchmarks for bicyclic carboxylates .
  • NMR Spectroscopy : 1D/2D NMR (e.g., 1^1H, 13^{13}C, COSY, HSQC) resolves stereochemistry. For example, the (1S,5R) configuration can be confirmed via coupling constants and NOE correlations, as seen in similar bicyclo[3.2.1]octane systems .
  • Chiral HPLC : To ensure enantiomeric purity, given the compound’s stereocenters .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., P95/P1 filters) is advised if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • Waste Disposal : Follow institutional guidelines for hazardous organic waste, avoiding drainage systems .

Advanced Research Questions

Q. How can the stereochemical integrity of (1S,5R)-configured bicyclo[3.2.1]octane derivatives be validated during synthetic modifications?

  • Methodological Answer :

  • X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
  • Comparative Optical Rotation : Match experimental [α]D_D values with literature data for enantiopure standards .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, which are cross-validated with experimental data .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in neuropharmacological contexts?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents at positions 3 (carboxylate) and 8 (hydroxy) to assess steric/electronic effects. For example, tert-butyl ester analogs (e.g., 3-Boc derivatives) can probe metabolic stability .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H or 11^{11}C) to evaluate affinity for dopamine/norepinephrine transporters, as seen in cocaine analog studies .
  • Molecular Docking : Simulate interactions with target proteins (e.g., DAT) using software like AutoDock Vina .

Q. How can researchers identify and characterize potential metabolites of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS for hydroxylated or demethylated products .
  • Isotopic Labeling : Use 14^{14}C-labeled methyl groups to track metabolic pathways .
  • MS/MS Fragmentation Libraries : Compare fragmentation patterns to known metabolites of structurally related compounds (e.g., tropane alkaloids) .

Q. What experimental conditions could compromise the stability of this compound, and how can degradation be monitored?

  • Methodological Answer :

  • Stress Testing : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions. Monitor degradation via HPLC-UV at 254 nm .
  • Kinetic Studies : Plot degradation rates under varying pH/temperature to identify instability thresholds.
  • Stabilizers : Use antioxidants (e.g., BHT) or inert atmospheres (N2_2) for oxygen-sensitive intermediates .

Q. How should contradictory data on biological activity between studies be resolved?

  • Methodological Answer :

  • Assay Validation : Cross-check receptor binding protocols (e.g., cell lines, ligand concentrations) to rule out methodological variability .
  • Stereochemical Reanalysis : Confirm that conflicting studies used enantiopure samples, as racemic mixtures may obscure activity .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

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